tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate
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Overview
Description
tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate: is an organic compound with the molecular formula C14H27IO4 and a molecular weight of 386.27 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate typically involves the reaction of tert-butyl acetate with 4-iodobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Products include substituted butoxy acetates.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate involves its interaction with various molecular targets. The compound can form hydrogen bonds with key amino acids in enzyme active sites, thereby inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl (4-iodobutoxy)dimethylsilane: This compound is similar in structure but contains a silicon atom instead of an ester group.
tert-Butyl 4-iodobutyrate: This compound is similar but lacks the additional butoxy group.
Uniqueness: tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and development across multiple scientific disciplines .
Properties
Molecular Formula |
C14H27IO4 |
---|---|
Molecular Weight |
386.27 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4-iodobutoxy)butoxy]acetate |
InChI |
InChI=1S/C14H27IO4/c1-14(2,3)19-13(16)12-18-11-7-6-10-17-9-5-4-8-15/h4-12H2,1-3H3 |
InChI Key |
ARGUAOABFUIHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCOCCCCI |
Origin of Product |
United States |
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